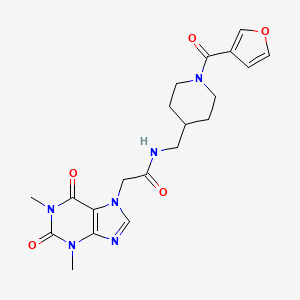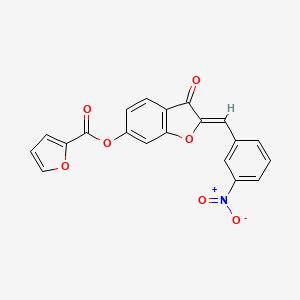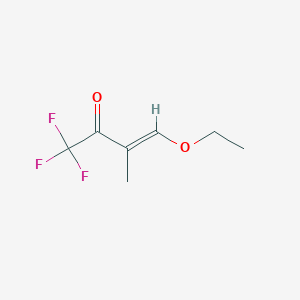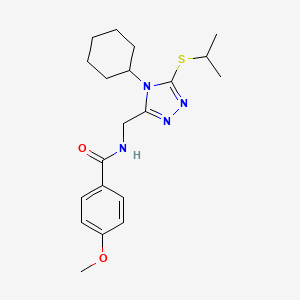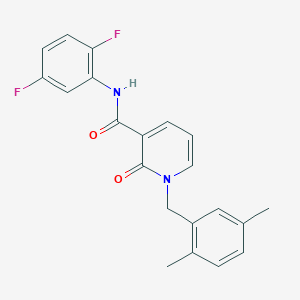![molecular formula C22H17ClF2N4O2S B2454624 5-(2-chloro-6-fluorobenzyl)-7-(4-fluorophenyl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 1203106-52-8](/img/structure/B2454624.png)
5-(2-chloro-6-fluorobenzyl)-7-(4-fluorophenyl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-(2-chloro-6-fluorobenzyl)-7-(4-fluorophenyl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one” is a complex organic molecule. It contains several functional groups and rings, including a benzyl group, a phenyl group, a morpholino group, a thiazolo group, and a pyridazinone group. The presence of these groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzyl and phenyl rings are likely to be planar due to the sp2 hybridization of the carbon atoms. The morpholino group would add some three-dimensionality to the molecule, and the thiazolo and pyridazinone rings would introduce additional heteroatoms (nitrogen, sulfur, and oxygen) into the structure .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The benzyl and phenyl rings might undergo electrophilic aromatic substitution or nucleophilic aromatic substitution, depending on the conditions . The morpholino group could potentially participate in reactions with electrophiles, and the thiazolo and pyridazinone rings might undergo reactions at the heteroatoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of fluorine atoms could increase its lipophilicity, potentially affecting its solubility and distribution in biological systems . The heteroatoms in the thiazolo and pyridazinone rings could form hydrogen bonds, influencing its interactions with other molecules .Applications De Recherche Scientifique
Anticonvulsant Activity
Compounds structurally related to the title compound have been synthesized and tested for anticonvulsant activities. For instance, analogues of potent anticonvulsants like 9-(2-fluorobenzyl)-6-methylamino-9H-purine have been created to explore their efficacy in protecting against seizures induced by maximal electroshock in rats (Kelley et al., 1995).
Anticancer, Antiangiogenic, and Antioxidant Properties
Pyridazinone derivatives, closely related to the compound , have been recognized for their diverse biological activities. In one study, certain derivatives exhibited significant inhibitory effects on the viability of various human cancer cell lines. Some of these compounds also demonstrated potential as antiangiogenic agents and showed promising antioxidant activities (Kamble et al., 2015).
Aldose Reductase Inhibitors
Isoxazolo derivatives related to the compound have been investigated as substrates for new aldose reductase inhibitors. Some compounds in this category have shown inhibitory properties comparable to known inhibitors, suggesting their potential in medical applications (Costantino et al., 1999).
Analgesic and Anti-Inflammatory Activities
Certain thiazolo[4,5-d]pyridazinone derivatives have been evaluated for their analgesic and anti-inflammatory properties. These compounds were found to have significant in vivo activity in this regard, underlining their potential therapeutic applications (Demchenko et al., 2015).
Molecular Structure Analysis
Studies have also been conducted on related compounds to determine their molecular structures and compositions, utilizing techniques such as X-ray crystal structure analyses. This kind of research is fundamental in understanding the chemical and physical properties of such compounds (Banu et al., 2013).
Safety and Hazards
As with any chemical compound, handling this molecule would require appropriate safety precautions. Based on its structure, it could potentially cause skin and eye irritation, and inhalation or ingestion could be harmful . Therefore, it’s important to use personal protective equipment and handle the compound in a well-ventilated area .
Propriétés
IUPAC Name |
5-[(2-chloro-6-fluorophenyl)methyl]-7-(4-fluorophenyl)-2-morpholin-4-yl-[1,3]thiazolo[4,5-d]pyridazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClF2N4O2S/c23-16-2-1-3-17(25)15(16)12-29-21(30)19-20(18(27-29)13-4-6-14(24)7-5-13)32-22(26-19)28-8-10-31-11-9-28/h1-7H,8-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQVJLEFNUOJZTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=C(S2)C(=NN(C3=O)CC4=C(C=CC=C4Cl)F)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClF2N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-chloro-6-fluorobenzyl)-7-(4-fluorophenyl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

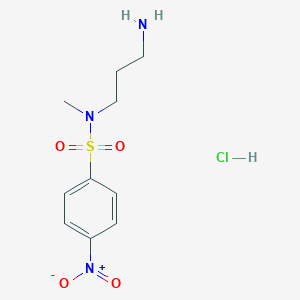

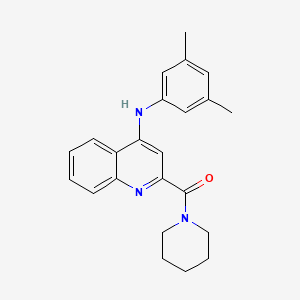
![3-[(4-ethylphenyl)sulfonyl]-N-(4-fluorobenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2454548.png)
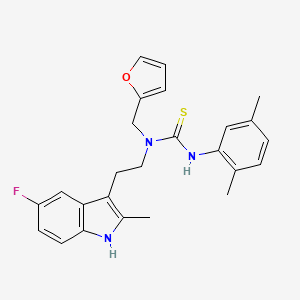
![5-(1,2-dithiolan-3-yl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)pentanamide](/img/structure/B2454551.png)
![4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-methoxyphenyl)methyl]butanamide](/img/no-structure.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-phenyl-2H-tetrazole-5-carboxamide](/img/structure/B2454555.png)

